molecular formula C9H17BrO B1484729 4-(1-Bromo-2-methylpropan-2-yl)oxane CAS No. 1262410-79-6

4-(1-Bromo-2-methylpropan-2-yl)oxane

Cat. No.: B1484729
CAS No.: 1262410-79-6
M. Wt: 221.13 g/mol
InChI Key: FDUATFZACDIQRQ-UHFFFAOYSA-N
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Description

It is also referred to as tert-butyl 4-bromo-2-methyltetrahydrofuran-3-carboxylate. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromo-2-methylpropan-2-yl)oxane typically involves the bromination of 2-methylpropan-2-yl oxane. The reaction conditions often include the use of bromine or other brominating agents under controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromo-2-methylpropan-2-yl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of various substituted oxanes depending on the nucleophile used.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

4-(1-Bromo-2-methylpropan-2-yl)oxane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Bromo-2-methylpropan-2-yl)oxane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyltetrahydrofuran: Similar in structure but lacks the tert-butyl group.

    2-Bromo-2-methylpropan-1-ol: Contains a bromine atom and a hydroxyl group but differs in the overall structure.

    4-Bromo-2-methyl-1,3-dioxane: Similar in having a bromine atom and a cyclic structure but differs in the ring size and functional groups.

Uniqueness

4-(1-Bromo-2-methylpropan-2-yl)oxane is unique due to its specific structural features, including the presence of a bromine atom and a tert-butyl group.

Properties

IUPAC Name

4-(1-bromo-2-methylpropan-2-yl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUATFZACDIQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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